N-[(2-methoxyadamantan-2-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-9-14(22-19-18-9)15(20)17-8-16(21-2)12-4-10-3-11(6-12)7-13(16)5-10/h10-13H,3-8H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIAHVHKHGVLDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Adamantane Derivative: The starting material, 2-methoxyadamantane, is synthesized through the methoxylation of adamantane.
Introduction of the Thiadiazole Ring: The 1,2,3-thiadiazole ring is introduced through a cyclization reaction involving appropriate precursors such as thiosemicarbazide and a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the adamantane derivative with the thiadiazole ring through an amide bond formation reaction. This is typically achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyadamantan-2-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the adamantane ring can be oxidized to form a hydroxyl group.
Reduction: The thiadiazole ring can be reduced under specific conditions to form a dihydrothiadiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxyadamantane derivatives.
Reduction: Formation of dihydrothiadiazole derivatives.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly due to the presence of the thiadiazole moiety, which has been widely studied for its ability to inhibit cancer cell proliferation.
Case Studies and Findings
- In vitro Studies : Research has demonstrated that derivatives of 1,3,4-thiadiazoles exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have shown activity against SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) cell lines using MTT assays .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound's potential as an antimicrobial agent is also noteworthy. Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal activities.
Research Insights
- Antibacterial Activity : Studies have indicated that thiadiazole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibacterial agents .
- Fungal Inhibition : The compound has also shown promise in inhibiting fungal growth, which could be beneficial in treating fungal infections resistant to conventional therapies .
Neuroprotective Effects
The neuroprotective potential of thiadiazole derivatives has gained attention, especially in the context of neurodegenerative diseases.
Experimental Evidence
- Anticonvulsant Activity : Compounds similar to N-[(2-methoxyadamantan-2-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide have been evaluated for anticonvulsant properties using models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. These studies suggest that such compounds can provide protection against seizures with minimal toxicity .
Anti-inflammatory Effects
Thiadiazole derivatives are also recognized for their anti-inflammatory properties, which can be crucial in managing various inflammatory conditions.
Key Findings
- Cytokine Inhibition : Research indicates that certain thiadiazole compounds can reduce levels of pro-inflammatory cytokines, contributing to their therapeutic effects in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structural modifications that enhance biological activity is vital for optimizing the efficacy of this compound.
SAR Insights
Mechanism of Action
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The adamantane core provides stability and facilitates binding to hydrophobic pockets in proteins, while the thiadiazole ring can interact with various biological targets through hydrogen bonding and other non-covalent interactions. This dual interaction enhances the compound’s efficacy in modulating biological pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of 1,2,3-Thiadiazole-5-Carboxamide Derivatives
Key Observations :
- The adamantane moiety in BTP-2 significantly increases molecular weight (334.46 vs. 267.73–280.75 for aryl/benzyl analogs), likely enhancing lipophilicity and membrane penetration .
Functional Analogues in Calcium Signaling
While structurally distinct, BTP-2 shares functional overlap with other SOCE inhibitors:
- 2-APB (2-Aminoethoxydiphenyl Borate): A borate-based SOCE modulator with biphasic effects (low-dose activation, high-dose inhibition). Unlike BTP-2, 2-APB lacks a heterocyclic core and exhibits broader off-target effects on IP₃ receptors .
- Thiadiazole Derivatives in : Compounds like 4-methyl-2-phenylthiazole-5-carbohydrazide derivatives (e.g., 7b , IC₅₀ = 1.61 µg/mL against HepG-2 cells) demonstrate anticancer activity but target divergent pathways unrelated to calcium signaling .
Adamantane-Containing Analogues
- N-Substituted-5-(Adamantan-1-yl)-1,3,4-Thiadiazole-2-Amines (): These compounds feature adamantane fused to a 1,3,4-thiadiazole ring rather than a 1,2,3-thiadiazole. Structural differences impact electronic distribution and likely alter binding kinetics, though both classes leverage adamantane for steric bulk .
Biological Activity
N-[(2-methoxyadamantan-2-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of thiadiazole derivatives typically involves cyclization reactions of hydrazine derivatives with carboxylic acids or isothiocyanates. The specific compound can be synthesized through a multi-step process that includes the formation of the thiadiazole ring followed by functionalization at the carboxamide position.
Table 1: Synthetic Pathway Overview
| Step | Reaction Type | Reagents | Product |
|---|---|---|---|
| 1 | Cyclization | Hydrazine + Carboxylic Acid | Thiadiazole Intermediate |
| 2 | Functionalization | Adamantane Derivative | Target Compound |
Anticancer Activity
Thiadiazole derivatives have been widely studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanisms of Action :
- Inhibition of Cell Proliferation : Studies have shown that these compounds can inhibit key signaling pathways involved in cell proliferation and survival, such as the Focal Adhesion Kinase (FAK) pathway. For instance, a related thiadiazole compound demonstrated an EC50 value of 10.28 μg/mL against HEPG2 cancer cells, indicating potent antiproliferative activity .
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells has been attributed to the activation of caspases and the disruption of mitochondrial membrane potential .
Antimicrobial Activity
Thiadiazoles also exhibit antimicrobial properties, making them potential candidates for treating infections.
- Fungicidal Effects : Compounds containing thiadiazole moieties have shown efficacy against various fungal species. For example, certain derivatives exhibited median effective concentrations (EC50) ranging from 7.28 to 42.49 micromol/L against fungi like Pellicularia sasakii and Alternaria solani .
Anti-inflammatory and Analgesic Properties
Research indicates that thiadiazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Case Studies
Several studies have highlighted the biological activity of thiadiazole derivatives:
- Study on Anticancer Activity : A series of 1,3,4-thiadiazole derivatives were tested against various cancer cell lines. One derivative showed significant activity against breast cancer (MCF-7) with an IC50 value of 0.28 μg/mL .
- Antimicrobial Screening : A study evaluated the antifungal activity of several thiadiazole derivatives against common fungal pathogens, demonstrating promising results that warrant further investigation into their potential as antifungal agents .
Q & A
Basic: What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?
Answer:
The synthesis of thiadiazole-carboxamide derivatives typically involves cyclization or condensation reactions. For example:
- Method a: Refluxing 2-aminothiazol-4(5H)-one derivatives with formyl-indole carboxylic acid in acetic acid (3–5 hours) .
- Method b: Using thiourea derivatives with chloroacetic acid and sodium acetate in acetic acid under reflux .
Key optimizations include solvent choice (e.g., acetonitrile for rapid cyclization ), catalyst selection (e.g., iodine for sulfur cleavage ), and purification via column chromatography or crystallization (e.g., 80% EtOH for single-crystal growth ).
Basic: How can the structural integrity and purity of this compound be confirmed post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to verify substituent positions and adamantane-thiadiazole connectivity .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., triclinic space group observed in adamantane-benzothiazole analogs) .
- High-Performance Liquid Chromatography (HPLC): Ensure >95% purity by reverse-phase methods .
Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for thiadiazole derivatives?
Answer:
- Substituent Variation: Modify the methoxyadamantane group or thiadiazole methyl group to assess impacts on bioactivity (e.g., antimicrobial vs. antitumor activity) .
- In Silico Modeling: Use molecular docking to predict binding affinity to targets like bacterial enzymes or cancer-related kinases .
- Biological Assays: Compare IC values across derivatives in standardized cell lines (e.g., MCF-7 for anticancer activity) .
Advanced: How should researchers address contradictions in reported biological activities of thiadiazole derivatives?
Answer:
- Assay Standardization: Control variables like cell line origin (e.g., HeLa vs. HEK293), solvent (DMSO concentration), and exposure time .
- Meta-Analysis: Cross-reference datasets from multiple studies to identify outliers (e.g., conflicting IC values due to assay sensitivity) .
- Mechanistic Studies: Use knockout cell models or enzyme inhibition assays to validate target specificity .
Basic: What are the known biological activities of structurally similar thiadiazole-carboxamide compounds?
Answer:
- Antimicrobial: Thiadiazoles inhibit bacterial dihydrofolate reductase (DHFR) and fungal cytochrome P450 .
- Anticancer: Adamantane-thiadiazole hybrids show cytotoxicity via apoptosis induction in leukemia cells .
- Antiviral: Thiadiazole-carboxamides disrupt viral protease activity in RNA viruses .
Advanced: What mechanistic pathways are hypothesized for this compound’s bioactivity?
Answer:
- Reactive Oxygen Species (ROS) Modulation: Thiadiazole derivatives may induce oxidative stress in cancer cells, validated via ROS-sensitive fluorescent probes .
- Enzyme Inhibition: Molecular dynamics simulations suggest adamantane groups enhance hydrophobic interactions with kinase ATP-binding pockets .
- Validation: Use siRNA knockdown of target enzymes (e.g., topoisomerase II) to confirm mechanism .
Basic: What are critical considerations for designing in vitro bioactivity assays?
Answer:
- Solubility: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid cytotoxicity artifacts .
- Dose-Response Curves: Test a logarithmic concentration range (1 nM–100 µM) to calculate EC values .
- Positive Controls: Include reference inhibitors (e.g., doxorubicin for anticancer assays) .
Advanced: How can computational modeling enhance pharmacological profiling?
Answer:
- Quantum Mechanics/Molecular Mechanics (QM/MM): Predict metabolic stability by simulating CYP450-mediated oxidation of the adamantane group .
- Pharmacokinetic Prediction: Use ADMET software to estimate blood-brain barrier permeability and half-life .
- Experimental Cross-Validation: Compare computational results with in vitro microsomal stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
